molecular formula C17H16FN3O4S B10992350 Ethyl 2-({[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Ethyl 2-({[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B10992350
M. Wt: 377.4 g/mol
InChI Key: GPVAZLPWAFIXKJ-UHFFFAOYSA-N
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Description

Ethyl 2-({[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a pyrrolidinone moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Moiety: Starting with a fluorophenyl derivative, the pyrrolidinone ring is formed through a cyclization reaction.

    Thiazole Ring Formation: The thiazole ring is synthesized separately, often through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the pyrrolidinone and thiazole intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiazole ring or the pyrrolidinone moiety.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone or the ester group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-({[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound’s interactions with various biological targets make it useful in studying enzyme inhibition and receptor binding.

    Industrial Applications: It can be used in the synthesis of more complex molecules for various industrial applications, including agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Ethyl 2-({[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the thiazole and pyrrolidinone moieties can interact with enzymes or other proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate: Similar structure but with a different position of the fluorine atom.

    Ethyl 2-({[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

Ethyl 2-({[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the thiazole and pyrrolidinone rings also provides a unique scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C17H16FN3O4S

Molecular Weight

377.4 g/mol

IUPAC Name

ethyl 2-[[1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H16FN3O4S/c1-2-25-16(24)12-9-26-17(19-12)20-15(23)10-7-14(22)21(8-10)13-6-4-3-5-11(13)18/h3-6,9-10H,2,7-8H2,1H3,(H,19,20,23)

InChI Key

GPVAZLPWAFIXKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3F

Origin of Product

United States

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